molecular formula C13H14O3 B13583985 Methyl1-benzyl-3-oxocyclobutane-1-carboxylate

Methyl1-benzyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B13583985
M. Wt: 218.25 g/mol
InChI Key: DYDVRACKMBIKBH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a benzyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance binding affinity, while the cyclobutane ring provides structural rigidity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

  • Methyl 1-benzyl-4-oxocyclobutane-1-carboxylate
  • Methyl 1-benzyl-3-oxocyclopentane-1-carboxylate
  • Methyl 1-benzyl-3-oxocyclohexane-1-carboxylate

Comparison: Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties compared to cyclopentane or cyclohexane derivatives. The rigidity and strain of the cyclobutane ring can influence reactivity and binding interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-benzyl-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-16-12(15)13(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

DYDVRACKMBIKBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

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